molecular formula C19H29N3O2 B12226891 3-Tert-butyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12226891
M. Wt: 331.5 g/mol
InChI Key: KOHUEWYLIHGEEP-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions using methanol and a suitable leaving group.

    Incorporation of the Pyrrolidine Derivative: The pyrrolidine derivative can be synthesized separately and then attached to the pyridazine ring through a series of coupling reactions, often involving reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-Tert-butyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activity. The presence of the pyridazine ring and the pyrrolidine derivative suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new drugs for the treatment of various diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as stability, reactivity, or specific interactions with other materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyridazine ring and the pyrrolidine derivative could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-6-methoxypyridazine: Lacks the pyrrolidine derivative, making it less complex and potentially less active in biological systems.

    6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine: Lacks the tert-butyl group, which may affect its stability and reactivity.

    3-Tert-butylpyridazine: Lacks both the methoxy group and the pyrrolidine derivative, making it a simpler compound with potentially different reactivity and applications.

Uniqueness

The uniqueness of 3-Tert-butyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its combination of structural features. The presence of the tert-butyl group, the methoxy group, and the pyrrolidine derivative all contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2,2-dimethylcyclopropyl)methanone

InChI

InChI=1S/C19H29N3O2/c1-18(2,3)15-6-7-16(21-20-15)24-12-13-8-9-22(11-13)17(23)14-10-19(14,4)5/h6-7,13-14H,8-12H2,1-5H3

InChI Key

KOHUEWYLIHGEEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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